molecular formula C8H7ClN2O B093874 2-chloro-4-methoxy-1H-Benzimidazole CAS No. 15965-58-9

2-chloro-4-methoxy-1H-Benzimidazole

Cat. No.: B093874
CAS No.: 15965-58-9
M. Wt: 182.61 g/mol
InChI Key: LGIACANWMZXUKU-UHFFFAOYSA-N
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Description

2-chloro-4-methoxy-1H-Benzimidazole is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles are key components in many biologically active molecules and have applications in various fields, including medicine, agriculture, and materials science .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-Methoxy-1H-Benzimidazole are likely to be various enzymes and proteins within the cell . Benzimidazole derivatives are structural analogs of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems . They compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and protein synthesis .

Mode of Action

The compound interacts with its targets primarily through nucleophilic substitution and free radical reactions . The benzimidazole ring system is resonance-stabilized, which allows it to participate in these reactions . The compound can undergo reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the synthesis of nucleic acids and proteins . By competing with purines, the compound can inhibit these pathways, disrupting the normal functioning of the cell . This can lead to a wide range of downstream effects, including the inhibition of bacterial growth .

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand their impact on its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of bacterial nucleic acids and protein synthesis . This can lead to the death of the bacterial cell, making the compound potentially useful as an antibacterial agent . In addition, some benzimidazole derivatives have been found to have anti-inflammatory effects, suggesting that this compound may also have similar properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other halogens can affect the rate of reaction due to differences in electronegativity . Furthermore, the compound’s activity may be affected by the specific conditions within the cell, such as pH and the presence of other molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methoxy-1H-Benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or acid derivative. One common method is the reaction of ortho-phenylenediamine with 4-methoxybenzaldehyde in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methoxy-1H-Benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-4-methoxy-1H-Benzimidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methoxy-1H-Benzimidazole
  • 7-chloro-4-methoxy-1H-benzimidazole
  • 2-phenylbenzimidazole
  • 2-methylbenzimidazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for forming various derivatives. Compared to other benzimidazole derivatives, it may exhibit different pharmacological activities and binding affinities .

Properties

IUPAC Name

2-chloro-4-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIACANWMZXUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559296
Record name 2-Chloro-4-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-58-9
Record name 2-Chloro-4-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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